![molecular formula C18H14FNO5 B2659677 4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione CAS No. 898642-69-8](/img/structure/B2659677.png)
4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
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Description
The compound contains several functional groups including a benzoxazepine ring, a fluoro-methoxyphenyl group, and an oxoethyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep reactions involving the formation of the benzoxazepine ring and the introduction of the fluoro-methoxyphenyl and oxoethyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazepine ring system, the fluoro-methoxyphenyl group, and the oxoethyl group . The presence of these groups could influence the compound’s conformation and stereochemistry.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the oxoethyl group could potentially undergo redox reactions, and the fluoro-methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro-methoxyphenyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites transmitted through sandfly bites, affects millions of people annually. The novel compound (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one shows promise as a potential antileishmanial agent. Its synthesis via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2’-fluoro-4’-methoxyacetophenone opens up avenues for further study in treating this neglected tropical disease.
Furoquinolinacetic Acid Derivatives
The compound’s structural features suggest potential applications in medicinal chemistry. Similar furoquinolinacetic acids have been synthesized using readily accessible starting materials, demonstrating atom economy and convenient work-up processes . Further exploration could reveal its therapeutic potential.
Boronic Acid Derivatives
3-Fluoro-4-methoxyphenylboronic acid, a related compound, has applications in organic synthesis and catalysis. Researchers have used boronic acids in Suzuki-Miyaura cross-coupling reactions, drug discovery, and material science. Investigating the reactivity of our compound in these contexts could yield valuable insights .
Antiviral Properties
Indole derivatives, including those with a fluorinated phenyl moiety, have been studied for antiviral activity. Our compound’s structure suggests potential efficacy against RNA and DNA viruses. Further in vitro testing could reveal its antiviral properties .
properties
IUPAC Name |
4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO5/c1-24-16-7-6-11(8-13(16)19)14(21)9-20-17(22)10-25-15-5-3-2-4-12(15)18(20)23/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURSMZFPHQPMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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